L-Proline, 1-propyl-

Description

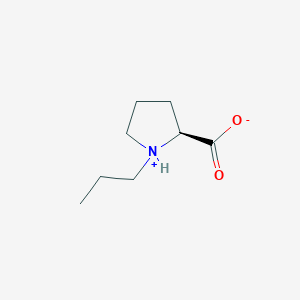

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-propylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXLHZVPLXEUPP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Carboxylic Acid Group

The carboxylic acid moiety of L-proline is first protected as a methyl ester to prevent undesired side reactions during alkylation. This is achieved via Fischer esterification or treatment with thionyl chloride (SOCl₂) in methanol, yielding methyl L-prolinate.

N-Alkylation with Propyl Halides

Methyl L-prolinate undergoes alkylation using propyl bromide in the presence of a strong base (e.g., NaH or K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The base deprotonates the secondary amine, facilitating nucleophilic substitution at the propyl halide:

Reaction conditions (24–48 hours at room temperature) mirror those used for N-propargyl derivatives, with yields exceeding 70%.

Deprotection of the Methyl Ester

The methyl ester is hydrolyzed using aqueous hydrochloric acid (6M HCl) at reflux, yielding 1-propyl-L-proline as a white crystalline solid. Acidic conditions prevent racemization, preserving stereochemical integrity.

Table 1. Optimization of Alkylation Conditions

Enzymatic Hydrolysis of N-Acyl Precursors

While enzymatic methods for N-alkylation are less common, N-acyl-L-proline acylases from Comamonas testosteroni and Alcaligenes denitrificans hydrolyze N-acyl groups to yield L-proline. Although these enzymes exhibit specificity toward acetyl and chloroacetyl groups, engineering analogous systems for N-propionyl-L-proline hydrolysis remains a prospective avenue. Current limitations include the enzyme’s inability to process bulkier alkyl chains, necessitating chemical alkylation as the primary route.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers an alternative for incorporating 1-propyl-L-proline into peptide chains. Using Fmoc-protected proline derivatives, the propyl group is introduced via on-resin alkylation before cleavage and deprotection. This method, though underexplored in the literature, aligns with strategies for synthesizing N-alkylated amino acids in combinatorial libraries.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of 1-propyl-L-proline derivatives exhibit characteristic shifts for the propyl chain (δ 0.85–1.50 ppm) and pyrrolidine protons (δ 3.00–3.80 ppm). For example, methyl 1-propyl-L-prolinate shows a triplet for the terminal methyl group (δ 0.85 ppm, J = 7.2 Hz) and multiplet signals for the methylene protons adjacent to nitrogen.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms purity, using a C18 column and isocratic elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30). Retention times for 1-propyl-L-proline analogs range from 8–12 minutes.

Challenges and Optimization

Steric Hindrance and Reaction Kinetics

The bicyclic structure of proline impedes alkylation at the nitrogen atom. Elevated temperatures (40–60°C) and prolonged reaction times (48–72 hours) improve conversion rates but risk decomposition. Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions: L-Proline, 1-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to the parent amine or other reduced forms.

Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products Formed:

Oxidation: Propyl ketones or carboxylic acids.

Reduction: Parent amine or other reduced derivatives.

Substitution: Various alkylated or functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Parasitic Drug Development

One notable application of L-proline derivatives, including L-Proline, 1-propyl-, is in the development of anti-parasitic drugs. A study highlighted the potential of targeting L-proline uptake as a strategy against Trypanosoma cruzi, the causative agent of Chagas disease. Researchers developed novel inhibitors that block proline transporters, demonstrating significant antiproliferative activity against T. cruzi epimastigotes. This approach opens new avenues for antiparasitic drug development by inhibiting proline uptake, which is crucial for the parasite's survival and virulence .

Organic Synthesis Applications

Organocatalysis

L-Proline serves as a versatile organocatalyst in various organic reactions due to its bifunctional nature. It can act as both a Lewis base and a Brønsted acid catalyst, facilitating asymmetric syntheses. Key reactions catalyzed by L-proline include:

- Aldol Condensation

- Mannich Reaction

- Michael Addition

- Knoevenagel Condensation

- Ullmann Reactions

These reactions are essential for synthesizing complex organic molecules and heterocycles, which are prevalent in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Heterocycles

In one study, L-proline derivatives were used to synthesize various heterocyclic compounds such as coumarins and quinoxalines through multi-component reactions. These compounds are vital due to their biological activities and roles in drug development .

Biochemical Research Applications

Cellular Metabolism Studies

L-Proline analogues, including L-Proline, 1-propyl-, are valuable tools in biochemical research for studying cellular metabolism and macromolecule synthesis regulation. They have been employed to investigate metabolic pathways and their implications in health and disease .

Enzyme Mimicry

L-Proline has also been explored as an enzyme mimic in asymmetric synthesis. Its ability to catalyze various reactions enantioselectively demonstrates its potential as a substitute for natural enzymes in synthetic chemistry .

Material Science Applications

Nanostructure Stabilization

Research indicates that poly(L-proline) can stabilize polypeptide nanostructures through its helical motifs. This property is crucial for developing biomaterials with specific structural characteristics for applications in drug delivery and tissue engineering .

Mechanism of Action

The mechanism of action of L-Proline, 1-propyl- involves its interaction with specific molecular targets and pathways. It can act as a catalyst in various biochemical reactions, influencing protein folding and stability. The propyl group modification enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Chain Length

- L-Proline, 1-propyl- : Propyl substitution at the nitrogen atom (N1) modifies steric and electronic properties, influencing interactions with enzymes and chiral selectors.

- 4-Propyl-L-proline (PPL) : Propyl group at the 4-position (C4) is accommodated in the LmbC enzyme’s substrate-binding pocket due to structural adaptations, such as replacement of bulky residues (e.g., V306 → G308) to create space for the alkyl chain .

- 4-Butyl-/4-Pentyl-L-proline : Longer alkyl chains further enhance binding affinity to LmbC, yielding more potent lincosamide antibiotics .

Native vs. Modified Proline Derivatives

Enzymatic Specificity

- LmbC vs. CcbC : LmbC adenylates PPL and longer-chain derivatives (4-butyl-, 4-pentyl-L-proline), while CcbC exclusively uses L-proline. Mutagenesis studies confirm that residue substitutions (e.g., G308 in LmbC) are critical for accommodating alkyl side chains .

Pharmacological and Biochemical Insights

- Amnesic and Neuroactive Effects : L-Proline and its lower homolog L-azetidine-2-carboxylic acid exhibit dose-dependent amnesic effects in rodent models, while anti-spreading depression potency correlates with structural rigidity .

- Antibiotic Biosynthesis : PPL’s incorporation into lincomycin highlights the role of alkyl chain length in bioactivity. 4-Pentyl-L-proline derivatives show superior antibacterial efficacy compared to PPL .

Biological Activity

L-Proline, 1-propyl- is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in various fields.

Overview of L-Proline

L-Proline is a non-essential amino acid that plays a crucial role in protein synthesis and cellular metabolism. It is synthesized in the body from glutamate and serves as a precursor for various bioactive compounds. The derivative 1-propyl-L-proline introduces an alkyl side chain, which may influence its biological properties.

Research indicates that L-Proline and its derivatives can interact with various biological systems:

- Adenylation Enzymes : Studies have shown that L-proline derivatives can be substrates for adenylation domains in biosynthetic pathways. For instance, the enzyme LmbC has been characterized to activate L-proline and its derivatives, which are integral to the biosynthesis of lincosamides .

- Transport Mechanisms : The uptake of L-proline by Trypanosoma cruzi, the causative agent of Chagas disease, is critical for its metabolism and survival. Inhibitors targeting proline transport have been developed to combat this pathogen .

2. Toxicity and Safety

L-Proline has been assessed for safety in various studies:

- Acute Toxicity : An LD50 of greater than 5110 mg/kg was reported in rats, indicating a low acute toxicity profile .

- Chronic Exposure : Long-term studies have shown no significant adverse effects at doses up to 500 mg/kg body weight per day in animal models .

1. Chagas Disease Treatment

A study focused on targeting L-proline uptake in T. cruzi demonstrated that novel inhibitors could effectively block proline transport, leading to reduced parasite viability. This approach highlights the potential of L-proline derivatives as therapeutic agents against parasitic infections .

2. Neonicotinoid Synthesis

Research has explored the synthesis of neonicotinoid analogs derived from L-proline, which exhibited insecticidal properties against pests like Xyleborus affinis. This illustrates the versatility of L-proline as a scaffold for developing new agrochemicals .

Kinetic Parameters of LmbC and CcbC Enzymes

The following table summarizes the kinetic parameters for enzymes involved in the activation of L-proline derivatives:

| Protein | Substrate | (mM) | (min) | (mMmin) |

|---|---|---|---|---|

| CcbC | L-Proline | 0.5 ± 0.03 | 45 ± 0.9 | 91.7 |

| LmbC | L-Proline | 470 ± 60 | 20 ± 1 | 0.043 |

| LmbC | BuPL | 0.118 ± 0.008 | 42 ± 0.8 | 359 |

This table indicates that CcbC has a higher catalytic efficiency for L-proline compared to LmbC, which shows broader substrate specificity but lower efficiency for its natural substrate.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing L-proline derivatives, such as 1-propyl-L-proline?

Answer:

- Synthesis: L-proline derivatives can be synthesized via reactions with alkylating agents (e.g., propyl halides) under controlled pH and temperature. For example, L-proline hydrochloride synthesis involves reacting L-proline with hydrochloric acid, a method adaptable for derivatives .

- Characterization: Use TLC for purity assessment (single spot), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Purity criteria include ≤0.1% D-amino acid contamination .

- Method Validation: Follow pharmacopeial standards (USP/EP) for traceability, particularly for applications in drug development .

Q. How does L-proline’s cyclic structure influence protein folding and stability in experimental models?

Answer:

- Structural Impact: L-proline’s rigid pyrrolidine ring restricts peptide backbone flexibility, favoring specific secondary structures (e.g., polyproline helices). This is critical in collagen synthesis, where proline residues stabilize triple-helix formation .

- Experimental Design: Use circular dichroism (CD) spectroscopy to analyze conformational changes and differential scanning calorimetry (DSC) to measure thermal stability. Mutagenesis studies (proline-to-alanine substitutions) can isolate structural effects .

Q. What are the validated roles of L-proline in mammalian cell cultures, and how are these tested?

Answer:

- Roles: L-proline aids in collagen biosynthesis, redox balance (via proline dehydrogenase), and stress responses (e.g., osmotic regulation) .

- Testing Methods:

Advanced Research Questions

Q. How does L-proline metabolism in Trypanosoma species inform drug-target discovery?

Answer:

Q. What conflicting evidence exists regarding L-proline’s neuroactive properties, and how can these be resolved?

Answer:

- Contradictions:

- Resolution Strategies:

Q. How is L-proline accumulation regulated in plants under abiotic stress, and what experimental models are optimal?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.